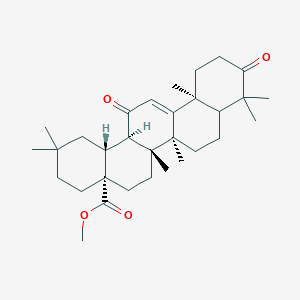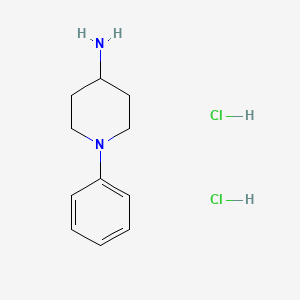
5-Bromo-2,3-dihidrobenzofurano-7-carboxilato de metilo
Descripción general
Descripción
Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 5-position and a methyl ester group at the 7-position of the dihydrobenzofuran ring. Benzofuran derivatives are known for their wide range of biological activities and have been extensively studied
Aplicaciones Científicas De Investigación
Investigación Anticancerígena
Los derivados del benzofurano han mostrado actividades anticancerígenas significativas. Por ejemplo, ciertos benzofuranos sustituidos han demostrado efectos inhibitorios del crecimiento celular en varios tipos de células cancerosas, incluyendo leucemia, cáncer de pulmón de células no pequeñas, cáncer de colon, cáncer del SNC, melanoma y cáncer de ovario .
Estudios de Biotransformación
El compuesto 2,3-dihidrobenzofurano se ha utilizado en estudios de biotransformación con células de Pseudomonas putida UV4. Esta investigación puede proporcionar información sobre las vías metabólicas y las posibles aplicaciones biotecnológicas de los derivados del benzofurano .
Desarrollo de Agentes Antimicrobianos
Existe una necesidad urgente de nuevos agentes antimicrobianos debido a la resistencia global a los antibióticos. Los andamiajes de benzofurano han sido reconocidos como estructuras prometedoras para desarrollar nuevos agentes terapéuticos contra microbios mortales .
Química Sintética
Los benzofuranos sirven como intermediarios clave en la química sintética. Se han explorado diversas estrategias para sintetizar el esqueleto de 2,3-dihidrobenzofurano, que son cruciales para el desarrollo de moléculas orgánicas complejas .
Mecanismo De Acción
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been found to exhibit a wide range of biological and pharmacological activities . They have been used in the treatment of various diseases, including skin diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives are known to interact with various targets, leading to a range of biological effects . The presence of halogens or hydroxyl groups at certain positions on the benzofuran nucleus has been associated with good antimicrobial activity .
Biochemical Pathways
Benzofuran derivatives are known to interact with a variety of targets, potentially affecting multiple pathways .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .
Action Environment
It is known that the compound should be stored at room temperature .
Análisis Bioquímico
Biochemical Properties
Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The interactions between Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate and these biomolecules are primarily through binding to active sites, leading to enzyme inhibition or activation, which in turn affects cellular processes.
Cellular Effects
Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives can modulate signaling pathways involved in cell growth and apoptosis . This compound may also alter gene expression patterns, leading to changes in protein synthesis and cellular functions. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate involves binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound may also interact with transcription factors, thereby influencing gene expression . The binding interactions and subsequent changes in enzyme activity and gene expression contribute to its overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can remain stable under specific conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular functions, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-tumor or anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including organ toxicity or systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity.
Metabolic Pathways
Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. The metabolic pathways of benzofuran derivatives often involve oxidation, reduction, and conjugation reactions . These metabolic processes can lead to the formation of active or inactive metabolites, which may contribute to the overall biological activity of the compound.
Transport and Distribution
The transport and distribution of Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . The compound may be transported across cell membranes through active or passive transport mechanisms, and its distribution within tissues can affect its overall biological activity.
Subcellular Localization
Methyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate exhibits specific subcellular localization, which can influence its activity and function. Targeting signals or post-translational modifications may direct this compound to specific compartments or organelles within the cell . The subcellular localization of benzofuran derivatives can affect their interactions with biomolecules and their overall biological effects.
Propiedades
IUPAC Name |
methyl 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-13-10(12)8-5-7(11)4-6-2-3-14-9(6)8/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPUUEVLPSGGMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1OCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(difluoromethoxy)-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide](/img/structure/B1396524.png)
![1-Propanol, 3-[(1-methylethyl)thio]-](/img/structure/B1396525.png)



![2,4,6-trichloro-pyrido[3,2-d]pyrimidine](/img/structure/B1396530.png)
![9-Acetyl-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1396532.png)

